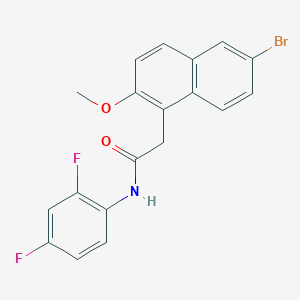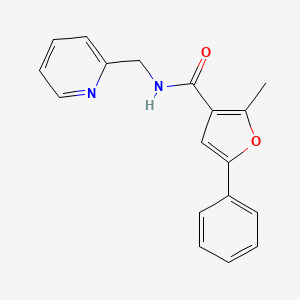![molecular formula C25H34N2O6 B5208365 2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)
2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide), commonly known as MDP, is a synthetic compound that has gained significant attention in scientific research. MDP belongs to the family of N,N-dimethylacetamides and is a potent inhibitor of protein-protein interactions. The compound has been widely used in various biochemical and physiological studies due to its unique properties.
作用機序
MDP works by binding to specific regions of proteins, thereby preventing their interaction with other proteins. This inhibition of protein-protein interactions can lead to the disruption of crucial cellular processes, ultimately resulting in the death of cancer cells or the prevention of viral infections.
Biochemical and physiological effects:
MDP has been shown to have a wide range of biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. MDP has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using MDP in lab experiments include its potency, specificity, and ability to inhibit protein-protein interactions. However, the compound can be difficult to synthesize, and its effects may be dependent on the specific cellular context. Additionally, MDP may have off-target effects, making it important to carefully control experiments.
将来の方向性
There are numerous future directions for the use of MDP in scientific research. One potential direction is the development of new drugs and therapies based on the compound's ability to inhibit protein-protein interactions. Additionally, MDP may be useful in the study of various diseases, including neurodegenerative diseases and viral infections. Further research is needed to fully understand the potential applications of MDP in scientific research.
In conclusion, MDP is a synthetic compound that has gained significant attention in scientific research due to its ability to inhibit protein-protein interactions. The compound has been widely used in various biochemical and physiological studies and may have potential applications in the development of new drugs and therapies. Further research is needed to fully understand the potential of MDP in scientific research.
合成法
The synthesis of MDP involves the reaction of 4,5-dimethoxy-2,1-phenylenediamine with N,N-dimethylacetyl chloride. The reaction is carried out in the presence of a base and a solvent at a specific temperature and pressure. The resulting product is purified using column chromatography or recrystallization.
科学的研究の応用
MDP has been extensively used in scientific research due to its ability to inhibit protein-protein interactions. The compound has been used in the study of various diseases, including cancer, Alzheimer's disease, and viral infections. MDP has also been used in the development of new drugs and therapies.
特性
IUPAC Name |
2-[2-[[2-[2-(dimethylamino)-2-oxoethyl]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O6/c1-26(2)24(28)14-18-12-22(32-7)20(30-5)10-16(18)9-17-11-21(31-6)23(33-8)13-19(17)15-25(29)27(3)4/h10-13H,9,14-15H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFALSFMTDIYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC(=C(C=C1CC2=CC(=C(C=C2CC(=O)N(C)C)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208288.png)
![3-(4-{[1,3-dioxo-2-(2-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid](/img/structure/B5208294.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}nicotinamide](/img/structure/B5208308.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5208347.png)

![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)


![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)
